molecular formula C8H13NO4 B180421 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 407634-05-3

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B180421
CAS No.: 407634-05-3
M. Wt: 187.19 g/mol
InChI Key: SQFXUCKQOKOBLC-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with methoxyethyl reagents under controlled conditions. One common method involves the condensation of 2-methoxyethylacetoacetate with pyrrolidine derivatives in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: Similar in structure but with different functional groups.

    1-(2-Methoxyethyl)-5-oxopyrrolidine-2-carboxylic acid: A closely related compound with a different position of the carboxylic acid group.

Uniqueness

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and the position of the carboxylic acid group

Properties

IUPAC Name

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXUCKQOKOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389847
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407634-05-3
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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